molecular formula C9H18N2O2 B1629514 N-Ethyl-2-(4-piperidinyloxy)acetamide CAS No. 521074-81-7

N-Ethyl-2-(4-piperidinyloxy)acetamide

Cat. No. B1629514
CAS RN: 521074-81-7
M. Wt: 186.25 g/mol
InChI Key: FICKGLKQSSSVOL-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-piperidinyloxy)acetamide (EPA) is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. EPA is a derivative of the neurotransmitter acetylcholine and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antibacterial Potential

  • Antibacterial Applications: The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been explored, evaluating their antibacterial potentials. Ethyl piperidin-4-carboxylate was modified to create compounds with significant growth inhibitory activity against various bacterial strains, indicating potential applications in combating bacterial infections (Iqbal et al., 2017).

Neuropharmacological Effects

  • Memory Enhancement: Research on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives has shown effects on memory enhancement in mice. This indicates potential therapeutic applications for cognitive impairments and neurodegenerative diseases (Li Ming-zhu, 2008).

Enzyme Inhibitory Activities

  • Enzyme Inhibition for Therapeutic Applications: The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrated inhibition against key enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This suggests a potential for developing therapeutic agents targeting various diseases, including glaucoma and neurodegenerative disorders (Virk et al., 2018).

Antiepileptic Activity

  • Antiepileptic Drug Development: Studies on 4-substituted pyrrolidone butanamides, including structural analogs of levetiracetam, revealed significant antiepileptic activity. This research contributes to the development of new antiepileptic drugs with improved efficacy and tolerability (Kenda et al., 2004).

Chemoselective Synthesis

  • Synthesis for Antimalarial Drugs: The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been optimized for the synthesis of intermediates in antimalarial drugs. This showcases the application of enzymatic reactions in creating pharmaceutically relevant compounds (Magadum & Yadav, 2018).

properties

IUPAC Name

N-ethyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKGLKQSSSVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604797
Record name N-Ethyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(4-piperidinyloxy)acetamide

CAS RN

521074-81-7
Record name N-Ethyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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